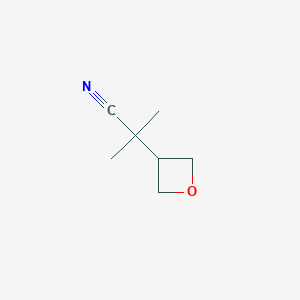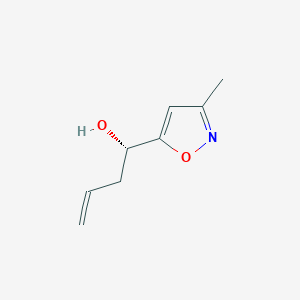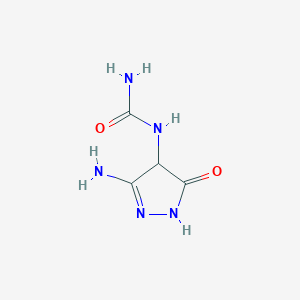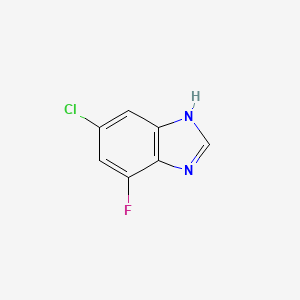
2-Methyl-2-(oxetan-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(oxetan-3-yl)propanenitrile is a chemical compound with the molecular formula C7H11NO It features an oxetane ring, which is a four-membered cyclic ether, attached to a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxetan-3-yl)propanenitrile typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of epoxides with trimethyloxosulfonium ylide, which leads to the formation of oxetanes under moderate heating conditions . Another approach involves the use of sodium anion of an NTs-sulfoximine to achieve the ring closure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of oxetane synthesis, such as the use of epoxide precursors and ring-closing reactions, are likely employed on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(oxetan-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) and bromine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of nitrile groups.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-(oxetan-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly for its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(oxetan-3-yl)propanenitrile is primarily related to its ability to undergo ring-opening reactions. The oxetane ring is strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to interact with various molecular targets and pathways, leading to the formation of different products and derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-(oxetan-3-yl)propanol
- 2-Methyl-2-(oxetan-3-yl)propanoic acid
- 2-Methyl-2-(oxetan-3-yl)propylamine
Uniqueness
2-Methyl-2-(oxetan-3-yl)propanenitrile is unique due to the presence of both an oxetane ring and a nitrile group. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs, which may lack either the oxetane ring or the nitrile group.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
2-methyl-2-(oxetan-3-yl)propanenitrile |
InChI |
InChI=1S/C7H11NO/c1-7(2,5-8)6-3-9-4-6/h6H,3-4H2,1-2H3 |
Clave InChI |
XKEFVVQNKWWDOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1COC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)

![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
